2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

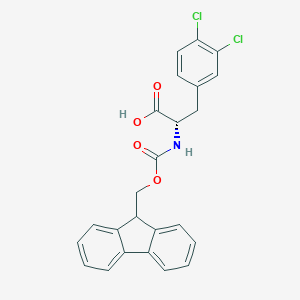

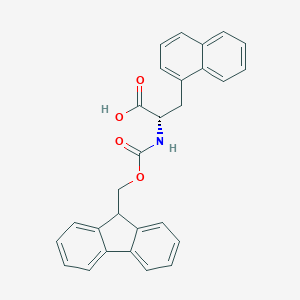

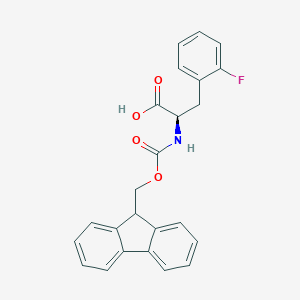

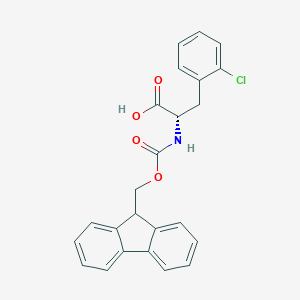

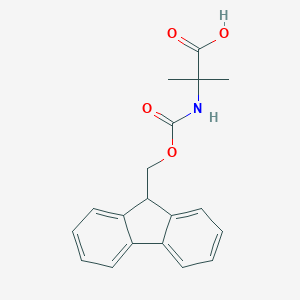

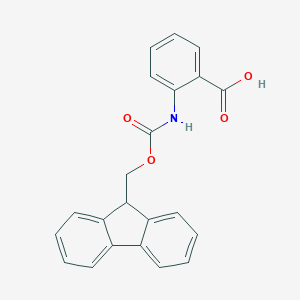

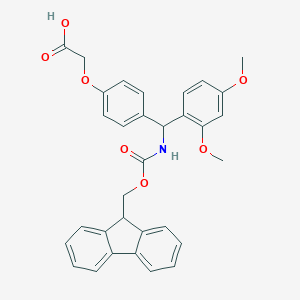

This compound is a derivative of 9H-Fluoren-9-ylmethoxy carbonyl (Fmoc) amino acid . The Fmoc group is a common protective group used in peptide synthesis. The compound has a molecular weight of 341.36 .

Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the benzyl ester.Molecular Structure Analysis

The linear formula of this compound is C19H19NO5 . The compound has a complex structure with multiple functional groups including a fluorenyl group, a methoxy carbonyl group, a benzyl group, and an amino acetic acid group.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 602.6°C at 760 mmHg . The compound should be stored in a dry environment at 2-8°C .Scientific Research Applications

Synthesis of Phosphopeptides

Scientific Field

Biochemistry and Molecular Biology

Application Summary

Fmoc,bzl-gly-oh is used in the synthesis of phosphopeptides, which play a major role in the characterization of protein phosphorylation/dephosphorylation .

Results or Outcomes

The synthesis of phosphopeptides has significantly benefited the study of systems involving protein phosphorylation/dephosphorylation .

Concentration Determination of Fmoc Groups

Scientific Field

Analytical Chemistry

Application Summary

Fmoc,bzl-gly-oh is used in the concentration determination of Fmoc groups incorporated in core-shell materials .

Methods of Application

The chemical attachment of Fmoc–glycine (Fmoc–Gly–OH) at the surface of the core-shell structure is performed to determine the amount of active amino groups on the basis of the amount of Fmoc group calculation .

Results or Outcomes

The calculations of Fmoc loading on core-shell materials was performed using different molar absorption coefficient: 5800 and 6089 dm 3 × mol −1 × cm −1 for λ = 289 nm and both 7800 and 8021 dm 3 × mol −1 × cm −1 for λ = 301 nm. The obtained results indicate that amount of Fmoc groups present on TiO 2 @SiO 2 – (CH 2) 3 –NH 2 was calculated at 6 to 9 µmol/g .

Fabrication of Functional Materials

Scientific Field

Materials Science

Application Summary

Fmoc-modified amino acids and short peptides, including Fmoc,bzl-gly-oh, are used as simple bio-inspired building blocks for the fabrication of functional materials .

Methods of Application

These molecules possess eminent self-assembly features due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks .

Results or Outcomes

The self-organization of these functional molecules has shown distinct potential for applications in various fields .

Solid Phase Peptide Synthesis

Scientific Field

Peptide Chemistry

Application Summary

Fmoc,bzl-gly-oh is used in Solid Phase Peptide Synthesis (SPPS), a method used to produce peptides in larger quantities .

Methods of Application

In SPPS, the peptide chain is assembled step-by-step, one amino acid at a time, on a solid support . The Fmoc group is used as a temporary protection for the amino group during the synthesis .

Results or Outcomes

SPPS has been largely used and can be an excellent alternative to achieve larger quantities of peptides .

Construction of Antibody-Drug Conjugates

Scientific Field

Pharmaceutical Chemistry

Application Summary

Fmoc-Gly-Gly-OH is a lysosomally cleavable linker used in the construction of antibody-drug conjugates (ADCs) .

Methods of Application

The Fmoc-Gly-Gly-OH linker is used to connect the antibody and the drug in ADCs .

Results or Outcomes

This linker allows the drug to be released in the lysosome after the ADC is internalized by the target cell .

Coupling of Saccharide β-Glycosylamines

Scientific Field

Carbohydrate Chemistry

Application Summary

Fmoc-glycine is used for the coupling of saccharide β-glycosylamines for the fractionation of oligosaccharides and formation of neoglycoconjugates .

Methods of Application

The Fmoc group is used to protect the amino group during the coupling reaction .

Results or Outcomes

This method allows for the selective formation of neoglycoconjugates .

Safety And Hazards

properties

IUPAC Name |

2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)15-25(14-17-8-2-1-3-9-17)24(28)29-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22H,14-16H2,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXYZVSMRGDEOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373271 |

Source

|

| Record name | Fmoc-N-benzylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid | |

CAS RN |

141743-13-7 |

Source

|

| Record name | Fmoc-N-benzylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.